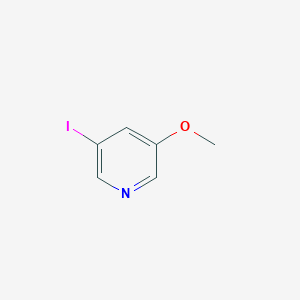

3-Iodo-5-methoxypyridine

Descripción

Significance of Pyridine (B92270) Derivatives in Organic Synthesis

Pyridine rings are integral components of many pharmaceuticals, agrochemicals, and functional materials. nih.govresearchgate.net The nitrogen atom in the pyridine ring influences its chemical properties, making it prone to nucleophilic substitution, particularly at the C-2 and C-4 positions. nih.gov This reactivity allows for the introduction of diverse functional groups, leading to a wide range of molecular architectures with varied biological and physical properties. nih.gov The development of novel and efficient methods for the synthesis of substituted pyridines is an active area of research, driven by the constant demand for new molecules with specific functions. researchgate.net

Role of Halogen and Alkoxy Substituents in Pyridine Chemistry

The introduction of halogen and alkoxy groups onto the pyridine ring significantly modulates its reactivity and properties. Halogenated pyridines are key building blocks in organic synthesis, serving as precursors for a multitude of transformations. researchgate.neteurekalert.org The position and nature of the halogen atom dictate its reactivity, with halogens at the 2- and 4-positions being more susceptible to nucleophilic displacement than those at the 3-position. abertay.ac.uk The iodine atom, in particular, is an excellent leaving group and is frequently utilized in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. ambeed.com

Current Research Landscape of 3-Iodo-5-methoxypyridine

This compound is a halogenated and alkoxy-substituted pyridine derivative that has garnered interest as a versatile building block in organic synthesis. Its structure, featuring an iodine atom at the 3-position and a methoxy (B1213986) group at the 5-position, offers multiple sites for chemical modification.

A key application of this compound is as a precursor in the synthesis of more complex molecules. For example, it can be demethylated using reagents like boron tribromide to yield 3-Iodo-5-hydroxypyridine. nih.gov This intermediate can then be further functionalized. This compound also serves as a reactant in the preparation of various substituted pyridines through coupling and substitution reactions. The iodine atom at the 3-position can participate in cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.

Research has demonstrated the utility of this compound in the synthesis of compounds with potential biological applications. For instance, it has been used as a starting material in the synthesis of ligands for nicotinic acetylcholine (B1216132) receptors, which are targets for imaging studies in conditions like Alzheimer's disease. nih.gov

Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₆INO | scbt.comuni.lu |

| Molecular Weight | 235.02 g/mol | scbt.com |

| Melting Point | 53-54 °C | sigmaaldrich.com |

| Boiling Point | 274.0 ± 20.0 °C at 760 mmHg | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| IUPAC Name | This compound | uni.lu |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-iodo-5-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6INO/c1-9-6-2-5(7)3-8-4-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJKNMHKWMSUTME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CN=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70640073 | |

| Record name | 3-Iodo-5-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873302-36-4 | |

| Record name | 3-Iodo-5-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Iodo-5-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 3 Iodo 5 Methoxypyridine

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) reactions involving 3-iodo-5-methoxypyridine are influenced by the electronic properties of the substituents on the pyridine (B92270) ring.

Influence of the Methoxy (B1213986) Group on Nucleophilic Attack

The methoxy group at the 3-position is an electron-donating group, which generally deactivates the pyridine ring towards nucleophilic attack by increasing electron density. However, its position relative to the leaving group (iodine at C-5) and the nitrogen atom plays a crucial role. While the methoxy group can deactivate the ring, the inherent electron deficiency of the pyridine ring, particularly at the 2, 4, and 6 positions, still allows for nucleophilic substitution to occur, especially with strong nucleophiles. The presence of the methoxy group can also direct nucleophiles to specific positions due to its electronic and steric effects. For instance, in some pyridine systems, a methoxy group can activate adjacent positions for nucleophilic attack.

Prolonged heating of halopyridines in the presence of a nucleophile can favor nucleophilic aromatic substitutions. researchgate.net In related substituted pyridines, the introduction of a methoxy group can influence the site of nucleophilic attack by modulating the electron density of the ring. For example, in 2-chloro-5-methoxypyridine, the methoxy group influences the preferred site of etherification. nih.gov

Regioselectivity and Scope of Nucleophilic Displacement

In this compound, the iodine atom serves as a leaving group. Nucleophilic displacement of the iodo group can be achieved under suitable conditions. For instance, the conversion of this compound to 3-hydroxy-5-iodopyridine can be accomplished using reagents like boron tribromide followed by treatment with methanol. nih.gov This demonstrates that the iodo-group can be retained while another functional group is modified, or it can be the site of substitution.

The regioselectivity of nucleophilic attack on substituted pyridines is a key consideration. While direct displacement of the iodo group at the 3-position is a potential pathway, other positions on the ring might also be susceptible to attack depending on the reaction conditions and the nature of the nucleophile. In some cases, the reaction can proceed with high regioselectivity. For example, studies on other substituted iodopyridines have shown that nucleophilic substitution can be directed to a specific position. rsc.org The scope of nucleophiles can be broad, including amines and alkoxides, though the reactivity will depend on the specific nucleophile and reaction conditions. rsc.org

Transition Metal-Catalyzed Cross-Coupling Reactions

This compound is a valuable substrate for transition metal-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of the iodine atom makes it particularly suitable for these transformations.

Suzuki-Miyaura Cross-Coupling with Boronic Acids and Esters

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming biaryl compounds and is widely used with substrates like this compound. atomfair.com This palladium-catalyzed reaction involves the coupling of the aryl iodide with an organoboron reagent, such as a boronic acid or a boronic ester. organic-chemistry.org The reaction is highly valued for its functional group tolerance and the stability of the boron reagents. organic-chemistry.orgrsc.org

The general mechanism involves three main steps: oxidative addition of the aryl iodide to a palladium(0) complex, transmetalation with the boronic acid (which is typically activated by a base), and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. diva-portal.orgchemrxiv.org

A variety of boronic acids and esters can be used in Suzuki-Miyaura coupling reactions with iodinated pyridines, allowing for the synthesis of a diverse range of substituted pyridine derivatives. nih.govmdpi.com The reaction can be performed using various palladium catalysts and reaction conditions. nih.govresearchgate.net

The choice of ligand is critical in Suzuki-Miyaura coupling as it influences the stability and reactivity of the palladium catalyst. Different ligands can affect the rate of oxidative addition, transmetalation, and reductive elimination. For instance, phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) are commonly used. The amount of ligand relative to the palladium precursor can alter the active catalytic species and even the site-selectivity of the reaction in dihalogenated pyridines. acs.org For example, the combination of Pd(OAc)₂ with P(t-Bu)₃ is effective for coupling arylboronic acids with a range of aryl halides. organic-chemistry.org Similarly, Pd(PPh₃)₄ is an efficient catalyst for the cross-coupling of 3-iodo-substituted imidazo[1,2-a]pyridines. researchgate.net The selection of the ligand can be crucial for achieving high yields and preventing side reactions.

Table 1: Examples of Ligands in Suzuki-Miyaura Coupling

| Ligand | Catalyst System | Substrate Type | Reference |

|---|---|---|---|

| Triphenylphosphine (PPh₃) | Pd(PPh₃)₄ | 3-Iodoimidazo[1,2-a]pyridines | researchgate.net |

| Tricyclohexylphosphine (PCy₃) | Pd(OAc)₂/PCy₃ | Aryl and vinyl triflates | organic-chemistry.org |

| Tri-tert-butylphosphine (P(t-Bu)₃) | Pd₂(dba)₃/P(t-Bu)₃ | Aryl and vinyl halides | organic-chemistry.org |

The choice of solvent and base is crucial for the success of the Suzuki-Miyaura reaction. The base is required to activate the boronic acid for transmetalation. organic-chemistry.org Common bases include carbonates (e.g., Na₂CO₃, K₂CO₃), hydroxides (e.g., NaOH, Ba(OH)₂), and phosphates (e.g., K₃PO₄). researchgate.netmdpi.com The solvent must be capable of dissolving the reactants and the catalyst, and its polarity can influence the reaction rate and outcome. beilstein-journals.org

Aqueous solvent mixtures are often employed, such as 1,4-dioxane (B91453)/water or THF/water. mdpi.com For instance, a mixture of 1,4-dioxane and water with NaOH or KOH as the base has been found to create a homogeneous solution for the coupling of 4'-iodoacetophenone. mdpi.com In some cases, non-ionic deep eutectic solvents (ni-DES) have been explored as green solvent alternatives. diva-portal.org The optimization of the solvent and base system is often necessary to achieve high yields, especially with challenging substrates. For example, in the coupling of 2-substituted-3-iodoimidazo[1,2-a]pyridines, strong bases in DME were found to give optimized yields and shorter reaction times. researchgate.net

Table 2: Common Solvents and Bases in Suzuki-Miyaura Coupling

| Solvent | Base | Substrate Type | Reference |

|---|---|---|---|

| DME | Na₂CO₃, Ba(OH)₂, NaOH | 3-Iodoimidazo[1,2-a]pyridines | researchgate.net |

| 1,4-Dioxane/H₂O | NaOH, KOH, K₃PO₄ | Aryl iodides and bromides | mdpi.com |

| THF/H₂O | Not specified | Alkyl boron reagents | rsc.org |

Palladium-Catalyzed C-N Cross-Coupling Reactions

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is generally considered to be electron-deficient and therefore deactivated towards electrophilic aromatic substitution compared to benzene (B151609). gcwgandhinagar.comorganicchemistrytutor.com The nitrogen atom is basic and tends to be protonated or coordinate to the electrophile under the acidic conditions often used for these reactions, further deactivating the ring. gcwgandhinagar.com

However, the presence of activating substituents, such as the methoxy group in this compound, can facilitate electrophilic substitution. gcwgandhinagar.com The methoxy group is an ortho-, para-director. In this compound, the positions ortho and para to the methoxy group are C4, C6, and C2. The iodine atom at C3 will also influence the regioselectivity of the substitution.

Given the directing effects of the methoxy group and the deactivating effect of the pyridine nitrogen, electrophilic attack is most likely to occur at the C4 or C6 positions. The iodine at C3 may provide some steric hindrance to attack at C4. Therefore, electrophilic substitution on this compound is expected to be challenging and may require carefully chosen reaction conditions to achieve good regioselectivity. researchgate.net

Radical Reactions and Bond Functionalization

This compound can participate in radical reactions, primarily through the homolytic cleavage of the carbon-iodine bond. The C-I bond is relatively weak and can be cleaved under thermal or photochemical conditions, or by using a radical initiator, to generate a pyridyl radical. acs.org

This pyridyl radical can then undergo a variety of transformations, including addition to alkenes or arenes, or trapping by other radical species. For example, in a radical chain reaction, the pyridyl radical could be trapped by a hydrogen atom donor to effect a deiodination reaction. Alternatively, it could add to a π-system to form a new C-C bond. nih.govchemrxiv.org

The Minisci reaction is a classic example of a radical reaction involving heteroaromatics, where a nucleophilic carbon-centered radical adds to a protonated heterocycle. nih.gov While the classical Minisci reaction involves the addition of a radical to an activated pyridine ring, variations of this reaction could potentially be adapted for the functionalization of this compound.

Hypervalent iodine reagents can also be used to generate radicals. acs.org While this compound itself is not a hypervalent iodine compound, it could potentially be a precursor to such species or participate in reactions where hypervalent iodine reagents are used to generate other radical species that then react with the pyridine derivative.

Computational Insights into Reaction Mechanisms

Computational methods, such as Density Functional Theory (DFT), are powerful tools for elucidating the mechanisms of chemical reactions. researchgate.net For the reactions of this compound, computational studies can provide valuable insights into:

Reaction pathways and transition states: DFT calculations can be used to map out the potential energy surface of a reaction, identifying the lowest energy pathway and the structures of key intermediates and transition states. This can help to understand the factors that control the rate and selectivity of a reaction. researchgate.net

Regioselectivity: In cases where multiple products can be formed, such as in electrophilic aromatic substitution, computational studies can be used to calculate the relative energies of the different possible intermediates and transition states to predict the major product. For example, the calculated CH acidity can provide insights into the regioselectivity of deprotometalation reactions. researchgate.net

Ligand and solvent effects: Computational models can be used to study the role of ligands and solvent molecules in a reaction. This can help to explain why certain ligands or solvents are more effective than others and can guide the selection of optimal reaction conditions.

Electronic structure: Analysis of the electronic structure of this compound and its complexes with metal catalysts can provide insights into its reactivity. For example, the calculated partial charges on the atoms and the energies of the molecular orbitals can help to explain its behavior in different types of reactions.

While specific computational studies on this compound were not found in the initial search, the principles of computational chemistry are widely applied to understand the reactivity of similar heterocyclic compounds.

Applications of 3 Iodo 5 Methoxypyridine in Advanced Organic Synthesis

As a Versatile Building Block for Diverse Heterocyclic Scaffolds

The utility of 3-iodo-5-methoxypyridine as a versatile building block is demonstrated by its application in the synthesis of a wide array of more complex heterocyclic systems. The presence of the iodine atom at the 3-position allows for the introduction of various substituents through well-established cross-coupling reactions, while the pyridine (B92270) nitrogen and the methoxy (B1213986) group can influence or participate in cyclization reactions. This dual reactivity enables chemists to forge new fused-ring systems, transforming the simple pyridine core into intricate scaffolds of significant interest in medicinal chemistry and materials science. Its role as a precursor to fused heterocycles like furopyridines, imidazopyridines, and pyrazolopyridines underscores its importance as a strategic starting material in modern synthetic campaigns.

Synthesis of Highly Functionalized Pyridine Derivatives

The carbon-iodine bond in this compound is its most prominent feature for synthetic diversification, serving as a handle for numerous palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools for creating new carbon-carbon and carbon-heteroatom bonds, allowing for the direct attachment of a wide range of functional groups to the pyridine core.

Key transformations include:

Suzuki-Miyaura Coupling: This reaction pairs the iodopyridine with an organoboron reagent (such as a boronic acid or ester) to form a new carbon-carbon bond. This method is widely used to introduce aryl, heteroaryl, or alkyl groups at the 3-position of the pyridine ring clockss.orgdigitellinc.com.

Sonogashira Coupling: By reacting this compound with a terminal alkyne, this coupling method efficiently constructs an alkynylated pyridine derivative google.commdpi.com. The resulting products are valuable intermediates for further transformations or as core structures in conjugated materials.

Heck Coupling: This reaction involves the coupling of the iodopyridine with an alkene to form a new, more substituted alkene, providing a direct route to vinyl-substituted pyridines nih.govnih.gov.

These methodologies allow for the systematic modification of the pyridine scaffold, enabling the synthesis of libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.

| Coupling Reaction | Reactant | Catalyst System (Typical) | Bond Formed | Product Type |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(0) catalyst, Base | C-C (sp²-sp²) | Aryl/Alkyl-substituted pyridine |

| Sonogashira | R-C≡CH | Pd(0) catalyst, Cu(I) cocatalyst, Base | C-C (sp²-sp) | Alkynyl-substituted pyridine |

| Heck | R-CH=CH₂ | Pd(0) catalyst, Base | C-C (sp²-sp²) | Alkenyl-substituted pyridine |

Construction of Fused-Ring Pyridine Systems

This compound is a key precursor for the assembly of bicyclic and polycyclic heterocyclic systems where the pyridine ring is fused to another ring.

The synthesis of furopyridines, which contain a fused furan (B31954) and pyridine ring, can be achieved from halopyridine precursors. A common strategy involves a tandem Sonogashira coupling followed by an intramolecular cyclization. For instance, this compound can be coupled with a terminal alkyne bearing a hydroxyl group, such as propargyl alcohol. The resulting alkynylpyridine intermediate can then undergo a base- or metal-catalyzed cyclization to form the furan ring, yielding a furo[3,2-b]pyridine (B1253681) scaffold. Another approach involves the palladium-catalyzed reaction between an iodopyridine and a terminal alkyne, followed by a carbonylative cyclization to construct the fused furan ring with a carboxylate group.

Imidazopyridines are a class of fused heterocycles with significant pharmacological importance. The construction of the imidazo[1,2-a]pyridine (B132010) skeleton often starts from a 2-aminopyridine (B139424) derivative. Although this compound is not a direct precursor, it can be converted into the necessary intermediate. For example, the iodine at the 3-position can be replaced with an amino group through a Buchwald-Hartwig amination or a related nucleophilic substitution reaction, followed by functionalization at the 2-position to enable cyclization. Alternatively, transition-metal-catalyzed methods can be used to construct the imidazole (B134444) ring through a sequence of C-N bond-forming reactions involving various coupling partners.

The pyrazolo[3,4-b]pyridine core is a prominent scaffold in many biologically active compounds. A prevalent synthetic strategy involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. To utilize this compound, a multi-step sequence is required. First, the iodo- and methoxy- groups must be transformed into functionalities that can be elaborated into a 1,3-dicarbonyl equivalent. For example, a Sonogashira or Heck coupling could introduce a side chain that is subsequently oxidized. This functionalized pyridine would then be reacted with a 5-aminopyrazole to construct the fused pyrazole (B372694) ring and form the target pyrazolo[3,4-b]pyridine system.

| Fused System | General Strategy | Key Intermediate from this compound |

| Furopyridine | Sonogashira coupling followed by intramolecular cyclization | 3-Alkynyl-5-methoxypyridine |

| Imidazopyridine | Cyclization from a 2-aminopyridine precursor | 2-Amino-5-methoxypyridine derivative |

| Pyrazolo[3,4-b]pyridine | Condensation of a pyridine-based dicarbonyl with an aminopyrazole | 5-Methoxy-pyridine bearing carbonyl groups at C2/C3 |

Total Synthesis of Natural Products and Analogues

The strategic utility of this compound is highlighted by its use as a key starting material in the synthesis of complex molecules, including analogues of natural products designed for biological imaging. A notable example is the synthesis of Niodene (3-iodo-5-[2-(S)-3-pyrrolinylmethoxy]pyridine), a potential imaging agent for nicotinic acetylcholine (B1216132) receptors.

The synthesis begins with the demethylation of this compound using boron tribromide (BBr₃) to yield the corresponding 3-iodo-5-hydroxypyridine. This intermediate is then coupled with a chiral pyrroline-derived alcohol, specifically (S)-N-tert-butoxycarbonyl-2-hydroxymethyl-3-pyrroline, under Mitsunobu reaction conditions (using diisopropyl azodicarboxylate and triphenylphosphine). This step forms the crucial ether linkage and assembles the core structure of the target molecule. The final deprotection of the Boc group yields Niodene. This synthesis demonstrates how this compound serves as a readily available, well-functionalized pyridine building block for constructing sophisticated molecules with potential applications in medicinal chemistry and neuroimaging.

Melatonin (B1676174) Analogues Synthesis

While a direct, documented synthesis of a melatonin analogue utilizing this compound is not extensively reported in publicly available literature, the principles of modern synthetic organic chemistry strongly support its potential in this area. The synthesis of melatonin analogues frequently involves the construction of biaryl or heteroaryl structures, often through palladium-catalyzed cross-coupling reactions. The presence of the iodine atom in this compound makes it an ideal substrate for such transformations, including the Suzuki-Miyaura and Sonogashira coupling reactions.

The general strategy would involve the coupling of this compound with a suitable indole-containing boronic acid or alkyne derivative. This would lead to the formation of a pyridyl-indole core structure, a key feature in a novel class of melatonin analogues. The methoxy group on the pyridine ring can modulate the electronic properties and metabolic stability of the final compound.

| Reaction Type | Reactants | Potential Product Core |

| Suzuki-Miyaura Coupling | This compound + Indole-boronic acid | 5-(Indolyl)-3-methoxypyridine |

| Sonogashira Coupling | This compound + Indole-alkyne | 5-(Indolylalkynyl)-3-methoxypyridine |

This table illustrates the potential application of this compound in the synthesis of melatonin analogue precursors through common cross-coupling reactions.

Research into melatonin receptor ligands has shown that modifications at various positions of the indole (B1671886) ring and the introduction of diverse aromatic and heteroaromatic substituents can lead to compounds with tailored pharmacological profiles. The use of this compound as a coupling partner would provide access to a new chemical space of melatonin analogues with a 3-methoxypyridin-5-yl moiety, which could influence receptor binding affinity and selectivity.

Lycopodium Alkaloid Synthesis

A significant and well-documented application of a derivative closely related to this compound is found in the total synthesis of the Lycopodium alkaloid (±)-lycoposerramine R, accomplished by the research group of Richmond Sarpong. In this elegant synthesis, a methoxypyridine moiety serves as a masked pyridone, a crucial strategic element for the construction of the complex polycyclic framework of the natural product.

The synthesis commences with a different substituted methoxypyridine, which is elaborated through a series of reactions to a key intermediate. While not this compound itself, the strategic use of a functionalized methoxypyridine highlights the utility of this class of compounds. An intramolecular Heck reaction is a key step in the formation of the tricyclic core of the alkaloid.

The methoxy group on the pyridine ring plays a critical role by mitigating the basicity of the pyridine nitrogen through an inductive electron-withdrawing effect. This feature simplifies purification processes by avoiding the need for reversed-phase chromatography, which is often required for related basic alkaloids.

The synthetic sequence leading to (±)-lycoposerramine R demonstrates the power of using substituted pyridines as versatile building blocks. The methoxy group can be later demethylated to reveal the corresponding pyridone, a common structural motif in many Lycopodium alkaloids.

| Starting Material Derivative | Key Reaction | Intermediate | Final Product |

| Substituted Methoxypyridine | Intramolecular Heck Reaction | Tricyclic enone | (±)-Lycoposerramine R |

This table summarizes the role of a methoxypyridine derivative in the total synthesis of (±)-lycoposerramine R.

This synthetic approach showcases the strategic importance of methoxypyridines in the construction of complex natural products. The principles demonstrated in this synthesis could be extended to other members of the Lycopodium alkaloid family and further underscore the potential of functionalized pyridines like this compound in intricate synthetic endeavors.

Applications in Medicinal Chemistry and Drug Discovery Research

Precursor for Bioactive Small Molecules

The 5-methoxypyridine core is a structural motif present in numerous biologically active compounds. 3-Iodo-5-methoxypyridine provides a direct and efficient entry point for the synthesis of 3-substituted 5-methoxypyridine derivatives, which are investigated for a range of therapeutic applications. The carbon-iodine bond is particularly amenable to reactions such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings, allowing for the introduction of diverse aryl, heteroaryl, alkynyl, and amino groups at the 3-position.

The pyridine (B92270) ring is a privileged scaffold in the design of antimicrobial agents, known for its ability to interact with biological targets in pathogens. nih.govnih.gov While specific examples detailing the use of this compound as a direct precursor for commercial antibacterial drugs are not prevalent in readily available literature, its utility can be inferred from established synthetic strategies. For instance, studies have shown that 3,5-disubstituted pyridine derivatives can exhibit significant antimicrobial activity. nih.gov Synthetic routes to such compounds often rely on the functionalization of a pre-existing pyridine core.

The reactivity of this compound in palladium-catalyzed cross-coupling reactions makes it an ideal starting material for creating libraries of 3,5-disubstituted pyridines. By coupling various boronic acids (Suzuki reaction) or terminal alkynes (Sonogashira reaction) at the 3-position, medicinal chemists can generate a wide array of analogues for screening against bacterial targets. Thieno[2,3-d]pyrimidine derivatives, for example, have been investigated as potential inhibitors of bacterial tRNA (Guanine37-N1)-methyltransferase, an enzyme crucial for protein synthesis in bacteria. japsonline.com The synthesis of such fused heterocyclic systems can involve intermediates derived from functionalized pyridines, highlighting a potential application for this compound in developing novel classes of antibiotics to combat resistance. japsonline.com

Pyridine derivatives are also central to the development of anti-inflammatory agents. mdpi.com These compounds can target key enzymes in inflammatory pathways, such as cyclooxygenases (COX-1 and COX-2). nih.govresearchgate.net The development of selective COX-2 inhibitors is a major goal in inflammation therapy to reduce the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

This compound serves as a valuable scaffold for synthesizing novel compounds for anti-inflammatory research. Its ability to undergo cross-coupling reactions allows for the systematic modification of the pyridine core to optimize binding to targets like COX-2. For example, research on isonicotinic acid derivatives has produced compounds with potent inhibitory activity against reactive oxygen species (ROS), which are key signaling molecules in the inflammatory response. mdpi.com One highly active compound from this research demonstrated an IC50 value eight times better than the standard drug ibuprofen. mdpi.com Although not directly synthesized from this compound, these results underscore the therapeutic potential of functionalized pyridine scaffolds. By using this compound, researchers can systematically introduce various substituents to probe the structure-activity relationships of new pyridine-based anti-inflammatory candidates.

| Compound Class | Target/Mechanism | Potential Synthetic Role of this compound |

| Substituted Pyridines | Cyclooxygenase (COX) Inhibition | Precursor for Suzuki/Sonogashira coupling to build diverse analogues for screening. |

| Isonicotinates | Reactive Oxygen Species (ROS) Inhibition | Building block for novel scaffolds containing the 5-methoxypyridine core. |

| Thiazolo[4,5-b]pyridines | General Anti-inflammatory Activity | Starting material for the synthesis of fused heterocyclic systems. biointerfaceresearch.com |

This table illustrates the potential applications of this compound in synthesizing compounds for anti-inflammatory research, based on activities of related pyridine structures.

The functionalized pyridine scaffold is a key component of many anticancer agents, including tubulin polymerization inhibitors. These agents disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells. nih.gov this compound is a highly relevant precursor for this class of compounds.

A prominent synthetic strategy involves the Suzuki cross-coupling reaction to introduce an aryl group at the 3-position of the pyridine ring. For example, a similar starting material, 3-bromo-4-iodopyridine, has been used to synthesize a series of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines. nih.gov This reaction scheme demonstrates the crucial role of the halogen substituent as a site for palladium-catalyzed C-C bond formation. By analogy, this compound can be coupled with various arylboronic acids to generate libraries of 3-aryl-5-methoxypyridines. These compounds can be evaluated for their ability to inhibit tubulin polymerization and for their antiproliferative activity against various cancer cell lines, such as HeLa, MCF-7, and A549. nih.gov The methoxy (B1213986) group at the 5-position can also influence the compound's pharmacokinetic properties and binding interactions within the target protein.

Radioligand Synthesis for Molecular Imaging (e.g., Nicotinic Acetylcholine (B1216132) Receptors)

This compound is an important precursor in the synthesis of radioligands for molecular imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). These imaging tools are crucial for studying the density and distribution of neuroreceptors in the brain, which is vital for understanding neurological disorders. The iodine atom in the molecule is particularly significant as it allows for direct radioiodination or serves as a leaving group for the introduction of other radioisotopes.

Specifically, this compound is used to create ligands for nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive function and various CNS disorders. The 3-iodo-5-pyridinyl moiety is a key component of certain high-affinity ligands for the α4β2-subtype of nAChRs. The presence of the iodine atom allows for the synthesis of radioiodinated versions (using isotopes like Iodine-123) for SPECT imaging. Alternatively, the iodo group can be replaced with a radiolabeled group, such as [¹¹C]methyl or [¹⁸F]fluoroethyl, in the final step of a synthesis to produce a PET radioligand. nih.gov PET imaging with specific nAChR antagonists is often preferred as it may offer a safer profile than using agonist radioligands.

| Radioligand Type | Imaging Modality | Role of this compound Moiety | Key Features |

| Radioiodinated Ligands | SPECT | Direct incorporation of a radioiodine isotope (e.g., ¹²³I). | The stable iodine is replaced with a radioactive isotope. |

| ¹¹C-labeled Ligands | PET | The iodo group acts as a precursor for stannylation, followed by ¹¹C-methylation. | Allows for multiple PET studies in a short timeframe due to the short half-life of Carbon-11. |

| ¹⁸F-labeled Ligands | PET | The iodo group can be replaced via nucleophilic substitution with ¹⁸F-fluoride. | Fluorine-18 has a longer half-life, suitable for more complex imaging protocols. |

This table summarizes the use of the this compound structure in the synthesis of different types of radioligands for neuroreceptor imaging.

Scaffold Hopping and Lead Optimization in Drug Design

Scaffold hopping is a crucial strategy in medicinal chemistry used to identify isofunctional molecular structures with significantly different core backbones. This technique helps to overcome issues with toxicity, patentability, or poor pharmacokinetic properties of a lead compound. The 5-methoxypyridine core, readily accessible from this compound, can serve as a viable scaffold replacement for other aromatic or heterocyclic rings during this process. For instance, a phenyl ring in a lead compound could be replaced with a 5-methoxypyridine ring to alter the molecule's metabolic profile, solubility, or target-binding interactions. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, providing different binding opportunities compared to a simple benzene (B151609) ring.

Structure-Activity Relationship (SAR) Studies of Derived Compounds

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, providing insights into how specific structural features of a molecule contribute to its biological activity. mdpi.com this compound is an excellent tool for conducting SAR studies because it allows for the controlled and systematic synthesis of a series of related compounds (analogues).

By using the iodo-substituent as a reactive handle for cross-coupling reactions, chemists can create a matrix of compounds where the group at the 3-position is varied while the 5-methoxypyridine core remains constant. For example, a series of 3-aryl-5-methoxypyridines can be synthesized and tested for their antiproliferative activity. The results can reveal which electronic (electron-donating vs. electron-withdrawing) or steric (small vs. bulky) properties of the aryl group enhance or diminish activity. Such studies have shown, for instance, that subtle changes like moving a substituent from the para to the meta position on an appended aryl ring can increase cytotoxic potency by hundreds of fold. nih.gov This systematic approach is essential for rationally designing more potent and selective drug candidates.

Advanced Spectroscopic and Analytical Characterization Methods for Pyridine Halides

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms within a molecule. For 3-Iodo-5-methoxypyridine, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the protons of the methoxy (B1213986) group. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the nitrogen atom and the iodine atom, as well as the electron-donating effect of the methoxy group.

Based on general principles of ¹H NMR and data from similar pyridine derivatives, the expected chemical shifts for the protons of this compound would be in the aromatic region (typically δ 7.0-8.5 ppm) and the aliphatic region for the methoxy group (around δ 3.8-4.0 ppm). The protons at positions 2, 4, and 6 of the pyridine ring would each exhibit unique chemical shifts and coupling patterns (as doublets or singlets, depending on adjacent protons) that would allow for their unambiguous assignment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-2 | 8.2 - 8.4 | d |

| H-4 | 7.4 - 7.6 | t |

| H-6 | 8.3 - 8.5 | d |

| -OCH₃ | 3.8 - 4.0 | s |

Note: These are predicted values based on analogous structures. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms in the pyridine ring are influenced by the electronegativity of the nitrogen and the substituent effects of the iodo and methoxy groups. The carbon atom bonded to the iodine (C-3) would be expected to have a significantly different chemical shift compared to the other ring carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 150 - 155 |

| C-3 | 90 - 95 |

| C-4 | 130 - 135 |

| C-5 | 155 - 160 |

| C-6 | 145 - 150 |

| -OCH₃ | 55 - 60 |

Note: These are predicted values based on analogous structures. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can aid in structural elucidation. The molecular formula for this compound is C₆H₆INO, with a monoisotopic mass of 234.94942 Da.

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z ≈ 235. Due to the presence of iodine, a characteristic isotopic pattern would not be as pronounced as with bromine or chlorine. The fragmentation of this compound would likely involve the loss of the iodine atom, the methoxy group, or cleavage of the pyridine ring.

Table 3: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 235.95670 |

| [M+Na]⁺ | 257.93864 |

| [M-H]⁻ | 233.94214 |

| [M]⁺ | 234.94887 |

Source: Predicted data from PubChem. uni.lu

Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The IR spectrum of this compound would show characteristic absorption bands for the C-H stretching of the aromatic ring and the methoxy group, C=C and C=N stretching vibrations of the pyridine ring, and C-O stretching of the methoxy group. The C-I stretching vibration would appear in the far-infrared region, typically below 600 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the pyridine ring, which are often weak in the IR spectrum.

Table 4: Expected Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (-OCH₃) | 2850 - 2960 |

| C=C / C=N Ring Stretch | 1400 - 1600 |

| C-O Stretch | 1000 - 1300 |

| C-I Stretch | 500 - 600 |

Note: These are general ranges and specific values require experimental data.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to exhibit characteristic absorption bands in the UV region, typically between 200 and 400 nm. These absorptions correspond to π → π* and n → π* electronic transitions within the pyridine ring. The positions and intensities of these absorption maxima (λ_max) are influenced by the substituents on the ring. The methoxy group, being an auxochrome, is likely to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted pyridine.

Computational Chemistry and Theoretical Studies of 3 Iodo 5 Methoxypyridine

Density Functional Theory (DFT) Calculations

No specific studies employing Density Functional Theory (DFT) to analyze 3-Iodo-5-methoxypyridine were identified in the available literature. Such calculations would typically provide valuable information about the molecule's optimized geometry and electronic characteristics.

Detailed reports on the geometry optimization and a comprehensive analysis of the molecular structure of this compound, based on DFT calculations, are not present in the surveyed scientific papers and databases. This would include precise bond lengths, bond angles, and dihedral angles.

A formal analysis of the electronic structure and charge distribution of this compound, which would describe the arrangement of electrons and the partial charges on each atom, has not been publicly reported.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

There is no available research detailing the Frontier Molecular Orbital (FMO) analysis of this compound. This type of analysis is crucial for understanding a molecule's reactivity, with the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution indicating likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

A Molecular Electrostatic Potential (MEP) map for this compound, which would visually represent the electron density and highlight regions susceptible to electrophilic and nucleophilic interactions, has not been published.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization

No studies were found that have conducted a Natural Bond Orbital (NBO) analysis on this compound. This analysis would provide deeper insights into the intramolecular bonding, orbital interactions, and the extent of electron delocalization within the molecule.

Theoretical Acidity and Basicity Studies in Solution and Gas Phase

Theoretical studies determining the acidity and basicity (e.g., pKa) of this compound in either the gas phase or in solution are absent from the scientific literature. These calculations are fundamental for predicting the compound's behavior in different chemical environments.

Molecular Dynamics and Reaction Pathway Simulations

Due to a lack of specific published research focusing directly on the molecular dynamics and reaction pathway simulations of this compound, this section will explore plausible computational models and theoretical considerations based on studies of analogous substituted pyridines. The reactivity and dynamics of this compound are dictated by the electronic and steric interplay of the electron-donating methoxy (B1213986) group and the electron-withdrawing, bulky iodo substituent on the pyridine (B92270) ring.

Molecular Dynamics Simulations:

Molecular dynamics (MD) simulations could provide significant insights into the conformational flexibility and intermolecular interactions of this compound. Such simulations would likely focus on the rotational dynamics of the methoxy group and the vibrational modes of the carbon-iodine bond. The methoxy group's orientation relative to the pyridine ring can influence the molecule's dipole moment and its ability to act as a hydrogen bond acceptor.

A hypothetical MD simulation would likely reveal that the methoxy group is not fixed in a single conformation but rather samples a range of dihedral angles. The energy barrier for rotation around the C-O bond would be a key parameter, influenced by steric hindrance from the adjacent hydrogen atom on the ring.

Reaction Pathway Simulations:

Theoretical studies, primarily using Density Functional Theory (DFT), are instrumental in elucidating reaction mechanisms involving substituted pyridines. For this compound, computational analysis could predict the most likely sites for electrophilic and nucleophilic attack, as well as the transition state energies for various reactions.

One of the most relevant reaction pathways for iodinated pyridines is their participation in cross-coupling reactions, such as the Suzuki or Sonogashira couplings. DFT calculations could model the oxidative addition of the C-I bond to a palladium catalyst, which is often the rate-determining step. The presence of the methoxy group at the 5-position would electronically influence this process. Its electron-donating nature would increase the electron density on the pyridine ring, potentially affecting the energy barrier of the oxidative addition step.

Another area of interest is the theoretical investigation of nucleophilic aromatic substitution (SNAr) reactions. While the pyridine ring is inherently electron-deficient, the positions of the substituents are crucial. Computational models could predict the feasibility of displacing the iodo group with various nucleophiles and how the methoxy group modulates the activation energy of such transformations. Studies on other halogenated pyridines suggest that C-halogen bond formation and cleavage are key steps that can be computationally modeled to understand reactivity. nih.govresearchgate.net

Hypothetical Reaction Coordinate for a Suzuki Coupling Reaction:

The table below illustrates a hypothetical reaction coordinate for the oxidative addition step in a Suzuki coupling reaction involving this compound, based on general principles from computational studies of similar systems. The energies are representative and would require specific DFT calculations for accurate determination.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Pd(0) catalyst | 0 |

| Pre-reaction Complex | Coordination of the pyridine to the Pd(0) center | -5 |

| Transition State | Elongation of the C-I bond and formation of C-Pd and Pd-I bonds | +15 |

| Product | Oxidative addition product: (5-methoxypyridin-3-yl)palladium(II) iodide | -10 |

Influence of Substituents on Reactivity:

Computational studies on a range of substituted pyridines have established that both the nature and position of substituents significantly impact the molecule's nucleophilicity and reactivity. ias.ac.in The methoxy group at the 5-position in this compound is expected to have a notable electronic effect. DFT calculations could quantify the impact of the methoxy group on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are critical in predicting reactivity in various chemical transformations. ias.ac.in For instance, the electron-donating methoxy group would raise the HOMO energy, making the molecule more susceptible to electrophilic attack, although the pyridine ring itself is generally electron-deficient.

Q & A

Q. What are the optimized synthetic routes for 3-Iodo-5-methoxypyridine, and how can reaction conditions be tailored to improve yield and purity?

- Methodological Answer : A common approach involves direct iodination of 5-methoxypyridine using iodine monochloride (ICl) or iodine with a Lewis acid catalyst (e.g., AlCl₃) under controlled temperatures (0–25°C). Alternatively, halogen-exchange reactions using 5-methoxy-3-bromopyridine with NaI in a polar aprotic solvent (e.g., DMF) at elevated temperatures (80–100°C) can yield the iodo derivative. Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) is critical for isolating high-purity product. Reaction monitoring via TLC or HPLC is recommended to optimize stoichiometry and reaction time .

Q. How can researchers characterize the structure and purity of this compound using spectroscopic and analytical techniques?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy at C5, iodine at C3) by analyzing aromatic proton splitting and carbon chemical shifts. For example, the methoxy group typically resonates at δ ~3.8 ppm (¹H) and ~55 ppm (¹³C), while iodine’s inductive effect deshields adjacent carbons.

- Mass Spectrometry (EI-MS or HRMS) : Verify molecular ion peaks (e.g., [M]+ at m/z 235) and isotopic patterns consistent with iodine.

- X-ray Diffraction : For crystalline samples, single-crystal XRD resolves bond lengths and angles, confirming regiochemistry.

- HPLC-PDA : Quantify purity (>98%) using reverse-phase columns (C18) with UV detection at 254 nm .

Advanced Research Questions

Q. What strategies address contradictions in the reactivity of this compound versus its regioisomers (e.g., 3-Iodo-4-methoxypyridine) in cross-coupling reactions?

- Methodological Answer : Reactivity discrepancies arise from electronic and steric effects. For example:

- Steric Hindrance : The 5-methoxy group in this compound may hinder palladium catalyst access to the C3 iodine compared to 3-Iodo-4-methoxypyridine. Use bulky ligands (e.g., XPhos) to mitigate this.

- Electronic Effects : Electron-donating methoxy groups at C5 reduce electrophilicity at C3, slowing oxidative addition. Adjust catalyst systems (e.g., Pd(OAc)₂ with CuI co-catalyst) or employ microwave-assisted heating to enhance reaction rates.

- DFT Calculations : Model transition states to predict regioselectivity in Suzuki-Miyaura or Ullmann couplings .

Q. How does the iodine substituent in this compound influence its stability under thermal, photolytic, or hydrolytic conditions?

- Methodological Answer :

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures. Iodoarenes generally degrade above 150°C, releasing iodine vapors.

- Photostability : Expose to UV light (254 nm) and monitor via HPLC for deiodination or methoxy cleavage. Use amber vials for storage to prevent photodegradation.

- Hydrolytic Stability : Test in aqueous buffers (pH 1–13) at 25–60°C. Iodine’s electronegativity stabilizes the ring against hydrolysis, but acidic conditions may protonate the pyridine nitrogen, accelerating degradation .

Q. What catalytic systems are most effective for cross-coupling reactions involving this compound in synthesizing biaryl or heteroaryl scaffolds?

- Methodological Answer :

- Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ (1–5 mol%) with K₂CO₃ in toluene/EtOH (3:1) at 80°C. Boronic acids with electron-withdrawing groups (e.g., p-CF₃) couple efficiently due to enhanced electrophilicity.

- Buchwald-Hartwig Amination : Employ Pd₂(dba)₃ with Xantphos ligand and Cs₂CO₃ in dioxane (100°C) for C–N bond formation.

- Negishi Coupling : Optimize with ZnCl₂ and PdCl₂(dppf) in THF for alkyl/aryl-zinc reagents. Monitor for competing proto-deiodination using GC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.